molecular formula C7H4BrClF3N B1403477 2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine CAS No. 1227597-42-3

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1403477
CAS No.: 1227597-42-3
M. Wt: 274.46 g/mol
InChI Key: FJNPDLYYTONPOA-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 4-(chloromethyl)-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine or chlorine groups to hydrogen.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and probes for biological studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine depends on its chemical reactivity. The presence of halogen atoms makes it a versatile intermediate for various chemical transformations. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. Its molecular targets and pathways are determined by the specific reactions it undergoes in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the chloromethyl group.

    2-Bromo-4-fluoropyridine: Contains a fluorine atom instead of the trifluoromethyl group.

    2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of the bromine atom.

Uniqueness

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-6-2-4(3-9)1-5(13-6)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNPDLYYTONPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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